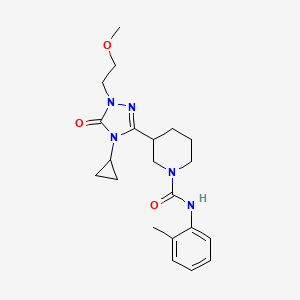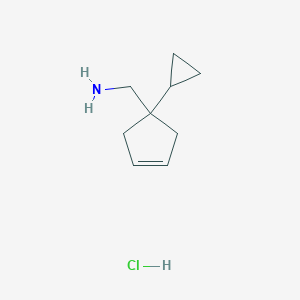
(E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to have several biochemical and physiological effects, which make it a promising candidate for the development of new drugs. In
Mechanism of Action
The (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which can help reduce the risk of developing chronic diseases.
Biochemical and Physiological Effects:
The (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide compound has several biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and prevent oxidative stress. Additionally, this compound has been shown to reduce inflammation and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide in lab experiments is its potency and specificity. This compound has been shown to have a high affinity for certain enzymes and proteins, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide compound. One potential direction is the development of new drugs that target specific enzymes and proteins in cancer cells. Additionally, this compound may have potential applications in the treatment of other neurodegenerative diseases such as Huntington's disease. Further research is needed to explore the full potential of this compound and its applications in medicine.
Conclusion:
In conclusion, (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide is a promising compound that has several scientific research applications. This compound has potent anti-cancer properties and may have potential applications in the treatment of neurodegenerative diseases. Further research is needed to explore the full potential of this compound and its applications in medicine.
Synthesis Methods
The synthesis of (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide involves the reaction of 2-chloroacetophenone with thiourea to form 2-chlorobenzothiazole. The latter is then reacted with piperidine to form 2-chlorobenzothiazol-3-ylpiperidine. The final step involves the reaction of 2-chlorobenzothiazol-3-ylpiperidine with acryloyl chloride to form the desired compound.
Scientific Research Applications
The (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide compound has several scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c17-14-4-2-1-3-12(14)5-6-16(22)19-13-7-9-21(10-8-13)15-11-18-23-20-15/h1-6,11,13H,7-10H2,(H,19,22)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHXRQHESMZCKT-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC=CC=C2Cl)C3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2Cl)C3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2389749.png)



![2,3-Dimethyl-6-azaspiro[4.5]decane](/img/structure/B2389755.png)

![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide](/img/structure/B2389757.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B2389758.png)
![N-cyclopentyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2389760.png)

![3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B2389764.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2389765.png)
